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Compound of Interest

Compound Name: 5-Methylpiperazin-2-one

Cat. No.: B2805226

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry,
forming the core of numerous FDA-approved drugs across a wide array of therapeutic areas.[1]
[2] This guide focuses on a specific, high-value derivative: 5-Methylpiperazin-2-one. This
molecule introduces a chiral center and a constrained lactam functionality, providing medicinal
chemists with a powerful tool to build stereospecific, conformationally restricted molecules with
tunable physicochemical properties. These application notes provide a comprehensive
overview of the strategic rationale for using 5-Methylpiperazin-2-one, its key applications, and
detailed, field-proven protocols for its synthetic manipulation.

Core Attributes: Physicochemical Properties and
Safety

A foundational understanding of a building block’s intrinsic properties is critical for its effective
deployment in a drug discovery campaign.

Physicochemical Data

5-Methylpiperazin-2-one is a chiral, cyclic lactam that offers a unique combination of features
for scaffold design. Its properties make it an attractive starting point for developing compounds
with favorable drug-like characteristics.
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Property Value Source
Molecular Formula CsH1o0N20 [31141[5]
Molecular Weight 114.15 g/mol [3B1141[5]
CAS Number 907973-06-2 (Racemate) [31[61[7]

1240583-20-3 ((S)-enantiomer)  [4][5]

Canonical SMILES CC1CNC(=O)CN1 [3][8]
SODLPCCEKPQWAY-

InChliKey [31[8]
UHFFFAOYSA-N

Predicted XlogP -0.7 [3][8]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 2 [3]

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Methylpiperazin-2-one is paramount
for ensuring laboratory safety.

GHS Hazard Classification: According to aggregated GHS information, this compound is
classified as causing severe skin burns and eye damage.[3][9]

o Personal Protective Equipment (PPE): Always handle this compound within a certified
chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat, chemical-
resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10][11]

» Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
Wash hands thoroughly after handling.[11][12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and strong acids.[10][12]

Strategic Rationale for Use in Drug Discovery
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The decision to incorporate a specific scaffold into a drug design project is driven by its ability
to confer strategic advantages. 5-Methylpiperazin-2-one offers several compelling benefits.

The Power of the Constrained Scaffold

The piperazin-2-one core imposes significant conformational rigidity compared to more flexible
acyclic linkers. This pre-organization of the molecular structure can lead to a lower entropic
penalty upon binding to a biological target, often resulting in higher binding affinity. The two
nitrogen atoms, N1 and N4, serve as key diversification points, allowing substituents to be
projected into space in well-defined vectors to probe the binding pocket of a target protein.

Chirality as a Tool for Specificity

The methyl group at the C5 position introduces a stereocenter. This is a critical design element,
as biological macromolecules (enzymes, receptors) are themselves chiral. Synthesizing and
testing individual enantiomers ((R) and (S)) allows for the exploration of stereospecific
interactions, which can dramatically improve a compound's potency and selectivity, thereby
reducing the potential for off-target effects.[13]

A Versatile Peptidomimetic

The 5-Methylpiperazin-2-one structure can be viewed as a constrained mimic of a dipeptide
unit (e.g., Alanine-Glycine). This makes it an excellent building block for creating
peptidomimetics—molecules that mimic the structure and function of peptides but possess
superior metabolic stability and oral bioavailability.[13]
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Caption: Key features and applications of the 5-Methylpiperazin-2-one scaffold.

Key Applications and SAR Insights

The piperazine scaffold is ubiquitous in drug discovery.[1][14][15] Derivatives of 5-
Methylpiperazin-2-one are logically positioned to contribute to several therapeutic areas:

Oncology: Many kinase inhibitors utilize a piperazine moiety as a linker to connect key
pharmacophoric fragments that bind to the ATP pocket.[1] The constrained nature of 5-
methylpiperazin-2-one can be used to fine-tune the orientation of these fragments, while
the N1 and N4 positions allow for modifications to enhance solubility and cell permeability.

Central Nervous System (CNS) Disorders: Arylpiperazines are classic pharmacophores for
modulating serotonin (5-HT) and dopamine (D2) receptors.[16][17] The 5-methylpiperazin-
2-one core can serve as a novel, chiral scaffold to develop next-generation CNS agents with
improved selectivity profiles.

Infectious Diseases: Piperazine derivatives have demonstrated a broad spectrum of activity,
including antitubercular, antibacterial, and antiviral properties.[18][19][20] The ability to
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introduce diverse functionality onto the 5-methylpiperazin-2-one core makes it a valuable
platform for generating new anti-infective candidates.

Synthetic Protocols for Derivatization

Effective utilization of 5-Methylpiperazin-2-one requires robust and regioselective synthetic
methods. The presence of two distinct secondary amines (the N4 amide and the N1 amine)
necessitates a thoughtful synthetic strategy, often involving orthogonal protecting groups.
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Product
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N4-Functionalized,
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Caption: Regioselective functionalization strategy for 5-Methylpiperazin-2-one.

Protocol 4.1: Palladium-Catalyzed N-Arylation
(Buchwald-Hartwig Amination)

This protocol details the coupling of an aryl halide to the N1 position of a (pre-functionalized
and N4-protected, if necessary) 5-methylpiperazin-2-one.

o Causality and Rationale: The Buchwald-Hartwig amination is the gold standard for forming
aryl-amine bonds.[21][22] It is highly versatile and tolerates a wide range of functional
groups. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is
critical.[23] These ligands promote the crucial reductive elimination step in the catalytic cycle
and are effective even with sterically demanding substrates or less reactive aryl chlorides. A
strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine
without competing in the reaction.[23] All reagents and solvents must be anhydrous, as water
can deactivate the palladium catalyst and hydrolyze the base.
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Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b2805226?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2805226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Step-by-Step Methodology:

o Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 5-
methylpiperazin-2-one (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst
(e.g., Pdz(dba)s, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g.,
NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[21]

 Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas
three times.

e Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of the
limiting reagent) via syringe.

o Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with
vigorous stirring.

» Monitoring: Monitor the reaction's progress periodically by taking small aliquots and
analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic
solvent like ethyl acetate.

« Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and
inorganic salts. Wash the pad with additional ethyl acetate.

o Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and
brine. Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate
under reduced pressure.

 Purification: Purify the resulting crude residue by flash column chromatography on silica gel
to yield the pure N-arylated product.

Protocol 4.2: N-Alkylation via Reductive Amination

This protocol describes the addition of an alkyl group to the N1 position by reacting it with an
aldehyde or ketone.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b2805226?utm_src=pdf-body
https://www.benchchem.com/product/b2805226?utm_src=pdf-body
https://pdf.benchchem.com/10855/Application_Notes_and_Protocols_for_N_arylation_Reactions_of_ortho_methyl_4_Anilino_1_Boc_piperidine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2805226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Causality and Rationale: Reductive amination is a mild and highly efficient method for
forming alkyl-amine bonds. The reaction proceeds via the formation of an intermediate
iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAC)s) is
the reducing agent of choice for this transformation. It is less reactive than other hydrides like
sodium borohydride, meaning it will not reduce the starting aldehyde or ketone but is
sufficiently reactive to reduce the protonated iminium intermediate. This selectivity prevents
side reactions and leads to cleaner product formation. Dichloroethane (DCE) or
Dichloromethane (DCM) are common solvents as they are relatively non-polar and aprotic,
effectively solvating the reactants without interfering with the reaction.
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Caption: Experimental workflow for Reductive Amination.
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Step-by-Step Methodology:

e Reaction Setup: To a round-bottom flask, add 5-methylpiperazin-2-one (1.0 equiv.) and the
desired aldehyde or ketone (1.0-1.2 equiv.). Dissolve the solids in a suitable solvent such as
dichloroethane (DCE) or dichloromethane (DCM).

e Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount
of acetic acid (catalytic) can be added to facilitate iminium ion formation, particularly with
ketones.

e Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)s, 1.5 equiv.) to the mixture in
portions. Note: Mild effervescence may occur.

» Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours.

e Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is
consumed.

o Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Stir until effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine
the organic layers, wash with brine, and dry over anhydrous NazSOa.

» Concentration: Filter the solution and concentrate under reduced pressure.

 Purification: Purify the crude residue by flash column chromatography to afford the desired
N-alkylated product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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